

# N-Methylsulfamide Analogs: A Comparative Guide to Structure-Activity Relationships

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## Compound of Interest

Compound Name: (Methylsulfamoyl)amine

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The N-methylsulfamide moiety is a critical pharmacophore in modern medicinal chemistry, valued for its unique physicochemical properties that allow it to serve as a versatile scaffold in designing therapeutic agents. Its ability to act as both a hydrogen bond donor and acceptor, combined with the non-basic nature of its nitrogen and strong electron-withdrawing capabilities, has led to its incorporation in a wide array of biologically active compounds.<sup>[1]</sup> This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-methylsulfamide analogs across different biological targets, supported by experimental data and detailed protocols.

## Comparative Biological Activity of N-Methylsulfamide Analogs

The following table summarizes the quantitative data for various N-methylsulfamide analogs, highlighting the impact of structural modifications on their biological activity. The data is compiled from studies targeting different proteins and pathways, including NLRP3 inflammasome, Dipeptidyl Peptidase 4 (DPP-4), and cancer cell lines.

Compound ID	Target/Assay	R1 Group	R2 Group	R3 Group	Activity (IC50/EC50/Ki)	Reference
1	NLRP3 Inflammasome	5-chloro-2-propoxybenzyl	H	H	0.14 ± 0.02 μM	[2]
11	NLRP3 Inflammasome	5-chloro-2-propoxybenzyl	\multicolumn{n}{c}{\n{2}{c}}	\{-(CH2)4-(cyclized)\}	0.15 ± 0.01 μM	[2]
16	NLRP3 Inflammasome	5-chloro-2-propoxybenzyl	H	Methyl	0.12 ± 0.01 μM	[2]
18	NLRP3 Inflammasome	5-chloro-2-propoxybenzyl	H	Ethyl	0.13 ± 0.01 μM	[2]
42	NLRP3 Inflammasome	5-chloro-2-propoxybenzyl	\multicolumn{n}{c}{\n{2}{c}}	\{-(CH2)2-O-(CH2)2-(cyclized)\}	>10 μM	[2]
Omarigliptin Analog	DPP-4 Inhibition	2,5-difluorophenyl-tetrahydropyran	H	Methylsulfonyl	Potent (specific value not provided)	[3]
JC124	NLRP3 Inflammasome	Substituted Benzyl	H	H	(Not specified as N-methyl)	[2]
YQ128	NLRP3 Inflammasome	Substituted Benzyl	H	Methyl	Significantly improved potency over JC124	[2]

General Structure:



Note: The general structure is a simplified representation. R1, R2, and R3 denote positions of substitution discussed in the cited literature.

## Key Structure-Activity Relationship Insights For NLRP3 Inflammasome Inhibition:

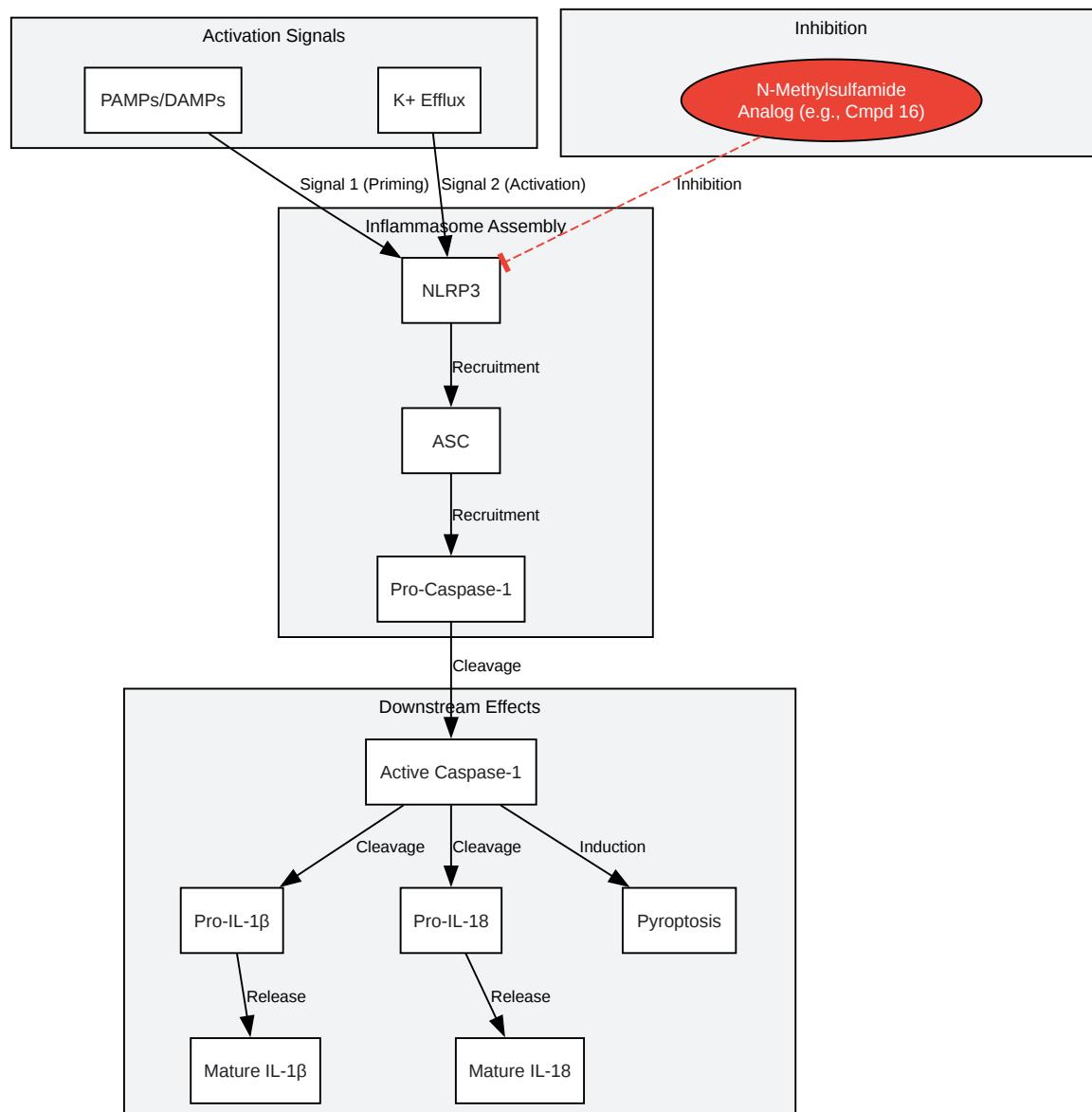
- **N-Alkylation:** The substitution pattern on the sulfonamide nitrogen is critical for activity. While the secondary sulfonamide (R2=H, R3=H) in compound 1 is potent, N-methylation (compound 16, R3=Methyl) and N-ethylation (compound 18, R3=Ethyl) are well-tolerated, maintaining potent inhibitory activity against the NLRP3 inflammasome.[2]
- **Cyclization of Sulfonamide Nitrogen:** Cyclizing the sulfonamide nitrogen into a small ring system, as seen in the pyrrolidine-containing analog 11, retains the high potency of the parent compound.[2] However, introducing a larger, more flexible morpholine ring (42) leads to a significant loss of activity, suggesting that the size and conformation of this ring are crucial.[2]
- **Benzyl Moiety:** The substituted benzyl group (R1) is essential for the inhibitory activity and selectivity of these compounds against the NLRP3 inflammasome.[2]

## For Anticancer Activity:

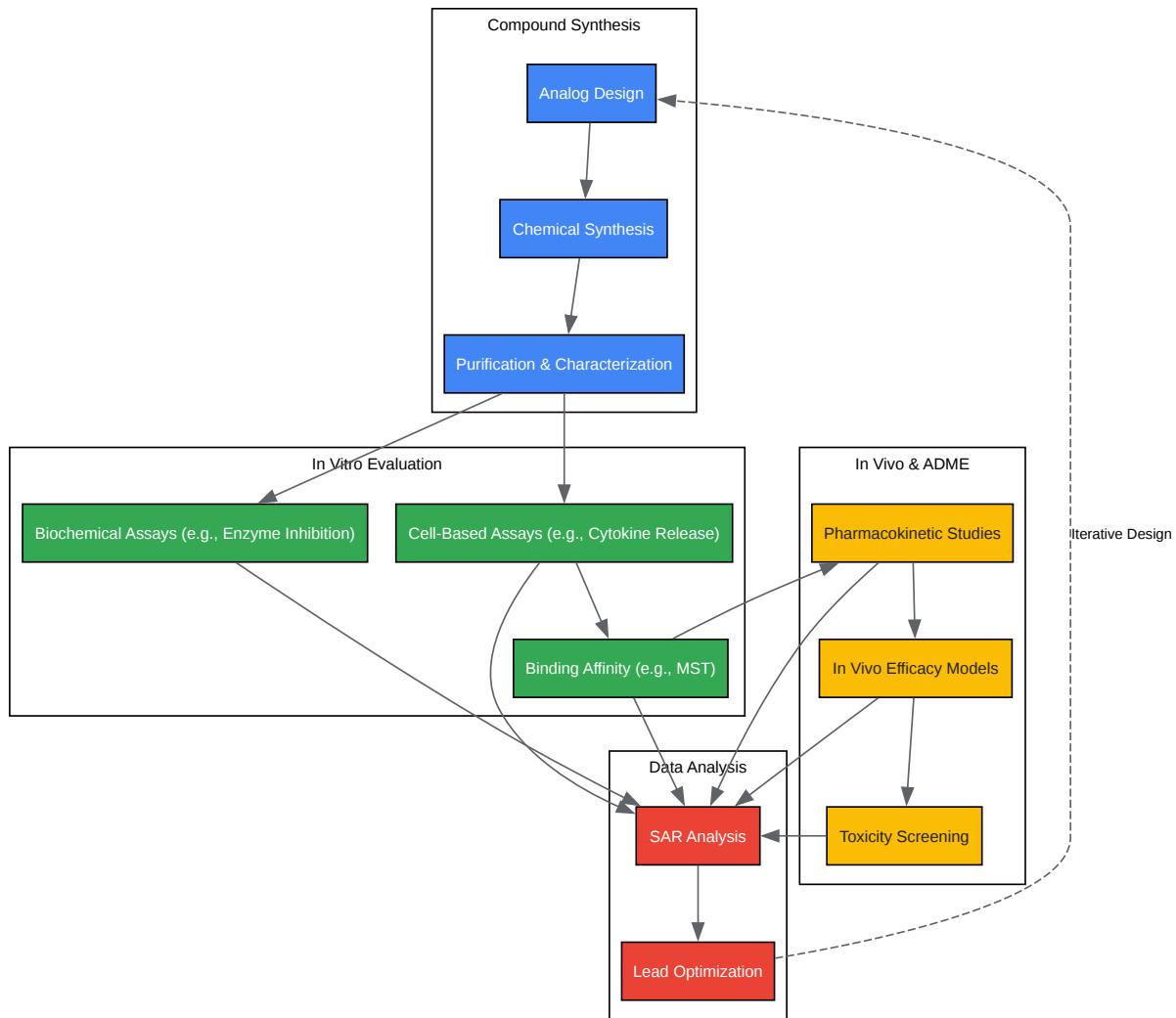
- N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds have demonstrated significant cytotoxicity against various mammalian cancer cell lines, with some compounds showing higher potency than established anticancer agents like indisulam and ABT-751.[4] The nature of the aryl substituent on the sulfonamide unit has been shown to affect the biological activity.[5]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by N-methylsulfamide analogs and a general workflow for assessing their biological activity.

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Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.



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Caption: General Workflow for SAR Studies of N-Methylsulfamide Analogs.

## Detailed Experimental Protocols

### NLRP3 Inflammasome Inhibition Assay[2]

- Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

- Priming: BMDMs are seeded in 96-well plates and primed with 0.5  $\mu$ g/mL lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 and pro-IL-1 $\beta$  expression.
- Inhibitor Treatment: Cells are pre-treated with various concentrations of the N-methylsulfamide analogs for 30 minutes.
- NLRP3 Activation: The NLRP3 inflammasome is activated by adding 5 mM ATP for 45 minutes.
- Quantification of IL-1 $\beta$  Release: The supernatant is collected, and the concentration of secreted IL-1 $\beta$  is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Data Analysis: IC50 values are calculated by plotting the percentage of IL-1 $\beta$  inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## DPP-4 Inhibition Assay[3]

While the specific protocol for the omarigliptin analogs was not detailed, a general procedure is as follows:

- Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and assay buffer (e.g., Tris-HCl with BSA).
- Assay Procedure: The N-methylsulfamide analogs are serially diluted in the assay buffer. The DPP-4 enzyme is pre-incubated with the compounds in a 96- or 384-well plate for a specified time (e.g., 15 minutes) at room temperature.
- Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.
- Signal Detection: The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 465 nm emission for AMC).
- Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. IC50 values are calculated by determining the concentration of the inhibitor

required to reduce the enzyme activity by 50%.

## Microscale Thermophoresis (MST) for Binding Affinity[2]

- Protein Labeling: Recombinant full-length human NLRP3 protein is labeled with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol.
- Sample Preparation: A fixed concentration of the labeled NLRP3 protein is mixed with a serial dilution of the N-methylsulfamide analog.
- MST Measurement: The samples are loaded into capillaries, and the MST measurement is performed using a Monolith instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored.
- Data Analysis: Changes in the thermophoretic movement upon ligand binding are plotted against the ligand concentration. The binding affinity ( $K_d$ ) is determined by fitting the data to a binding curve.

This guide provides a foundational understanding of the SAR of N-methylsulfamide analogs. The presented data and protocols serve as a valuable resource for researchers aiming to design and optimize novel therapeutic agents based on this versatile chemical scaffold.

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